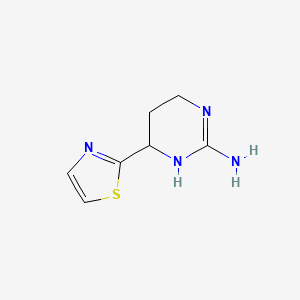
6-(1,3-Thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-Thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features both thiazole and tetrahydropyrimidine moieties. Thiazoles are known for their wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective properties . The incorporation of a thiazole ring into a tetrahydropyrimidine structure can potentially enhance the compound’s biological activity and stability.
Métodos De Preparación
The synthesis of 6-(1,3-Thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves multi-step reactions. One common method includes the reaction of a thiazole derivative with a suitable tetrahydropyrimidine precursor under controlled conditions. For example, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and high-throughput reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
6-(1,3-Thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole and tetrahydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-(1,3-Thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6-(1,3-Thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, the compound may inhibit specific enzymes or receptors involved in disease pathways, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 6-(1,3-Thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their additional functional groups and biological activities. The uniqueness of this compound lies in its combination of thiazole and tetrahydropyrimidine moieties, which may confer enhanced stability and biological activity compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C7H10N4S |
|---|---|
Peso molecular |
182.25 g/mol |
Nombre IUPAC |
6-(1,3-thiazol-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4S/c8-7-10-2-1-5(11-7)6-9-3-4-12-6/h3-5H,1-2H2,(H3,8,10,11) |
Clave InChI |
LDOMUHRIMUJTLA-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(NC1C2=NC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Undecan-6-yl)amino]ethan-1-ol](/img/structure/B13302656.png)
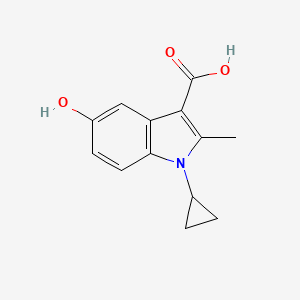
![2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13302668.png)
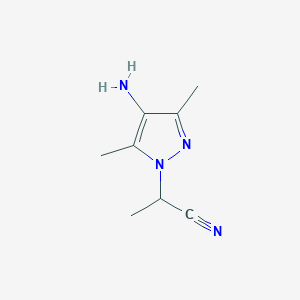
![4-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302690.png)
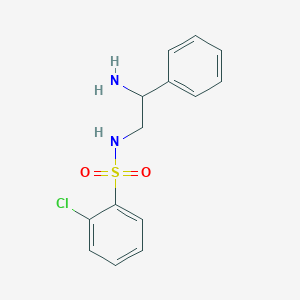
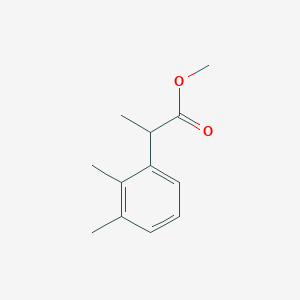
![3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine](/img/structure/B13302713.png)
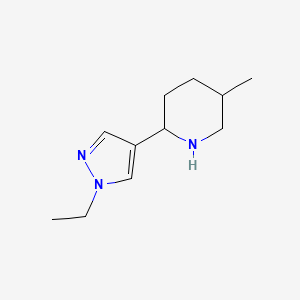
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/structure/B13302721.png)
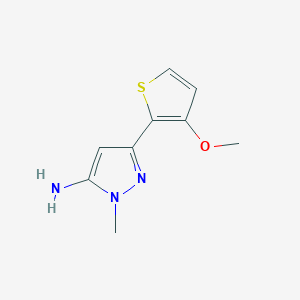
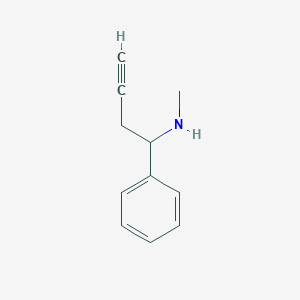
![4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302738.png)
